1,1-Dichloro-2-hexanone
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2648-59-1 |
|---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1,1-dichlorohexan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-2-3-4-5(9)6(7)8/h6H,2-4H2,1H3 |
InChI Key |
AVKICCCNTFCREG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(Cl)Cl |
Origin of Product |
United States |
The Significance of α,α Dihaloketones in Organic Synthesis and Beyond
α,α-Dihaloketones are recognized as important structural motifs in a variety of pharmaceutical chemicals and natural products. acs.org Their value extends to their role as versatile building blocks in the synthesis of other important molecules, including biologically active heterocycles and various germinal dihalo compounds. acs.orgresearchgate.net The presence of two halogen atoms on the carbon adjacent to the carbonyl group creates a unique electronic environment, rendering the molecule susceptible to a range of chemical transformations. nih.govresearchgate.net
The bifunctional nature of the α,α-dihalocarbonyl moiety, with electrophilic centers at both the gem-dihalocarbon and the carbonyl carbon, allows for a diverse array of reactions. nih.govresearchgate.net This has led to the development of novel synthetic strategies and their use as key intermediates in the total synthesis of complex molecules. nih.govresearchgate.net Beyond traditional reactions like oxidations and reductions, recent research has focused on new and non-classical transformations involving these compounds. nih.govresearchgate.net Their chemical and metabolic stability, along with their lipophilicity, make them privileged scaffolds in medicinal chemistry. nih.govresearchgate.net
The development of efficient methods for the synthesis of α,α-dihaloketones has been an area of active research. acs.org Traditional methods often involved the use of corrosive molecular halogens. acs.org More contemporary and environmentally friendly approaches have been explored, such as the electrochemical oxidative oxydihalogenation of alkynes. acs.orgorganic-chemistry.org This method utilizes readily available and less hazardous halogen sources. acs.orgorganic-chemistry.org
An Overview of Research Directions for 1,1 Dichloro 2 Hexanone
Direct Halogenation Approaches
Direct halogenation of ketones or their precursors represents one of the most straightforward pathways to α,α-dihaloketones. However, achieving high regioselectivity and yield is a significant challenge, particularly with asymmetrical ketones.
Regioselective Dichlorination of Ketones
The direct dichlorination of asymmetrical methyl ketones like 2-hexanone (B1666271) requires precise control to prevent the formation of a mixture of mono- and di-chlorinated products at both α-positions. sci-hub.se The challenge lies in directing the halogenation exclusively to the methyl group to yield the 1,1-dichloro derivative.
Several methods have been developed to achieve this. One direct approach involves using an excess of a chlorinating agent like sulfuryl chloride under solvent-free conditions. sci-hub.se This method has been shown to be effective for a range of methyl ketones. For instance, pentanophenone, an analog of 2-hexanone, was successfully dichlorinated using this protocol, although the reaction was noted to be slow, with the monochloride forming first before converting to the desired dichlorinated product over a longer reaction time. sci-hub.se The functionalization of non-activated aliphatic carbon atoms is a general synthetic challenge, and enzymatic methods have also been explored. For example, a fungal enzyme has been identified that can perform stepwise gem-dichlorination on a non-activated methyl group of a substrate. nih.gov
α,α-Dichlorination via Halogenating Systems
To improve selectivity and efficiency, specific halogenating systems have been developed. These systems often operate under mild conditions and show high tolerance for various functional groups.
I₂-DMSO/HCl System: A notable advancement in the chemoselective dichlorination of methyl ketones utilizes a catalytic system of iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO), with hydrochloric acid (HCl) as the chloride source. organic-chemistry.orgsunderland.ac.uknih.gov A key feature of this method is that HCl acts as a nucleophilic chloride donor rather than an electrophilic chlorine source (Cl₂/Cl⁺). organic-chemistry.orgacs.org This approach prevents unwanted electrophilic additions to other sensitive parts of a molecule, such as electron-rich aromatic rings or double bonds, which is a common problem with traditional chlorination methods. sunderland.ac.ukacs.org The reaction is believed to proceed through an in-situ generated α-iodoacetophenone intermediate, followed by nucleophilic chlorination. organic-chemistry.org This method is safe, operator-friendly, and demonstrates high atom economy, making it a valuable tool for synthesizing structurally diverse α,α-dichloroketones in good yields. organic-chemistry.orgnih.govorganic-chemistry.org
Table 1: Examples of I₂-DMSO Enabled α,α-Dichlorination of Methyl Ketones organic-chemistry.org
| Substrate (Ketone) | Product (α,α-Dichloroketone) | Yield (%) |
|---|---|---|
| Acetophenone | 2,2-dichloro-1-phenylethan-1-one | 95 |
| 4'-Methylacetophenone | 2,2-dichloro-1-(p-tolyl)ethan-1-one | 98 |
| 4'-Methoxyacetophenone | 2,2-dichloro-1-(4-methoxyphenyl)ethan-1-one | 96 |
| 2-Acetonaphthone | 2,2-dichloro-1-(naphthalen-2-yl)ethan-1-one | 91 |
| Propiophenone | 2,2-dichloro-1-phenylpropan-1-one | 74 |
Oxone/AlCl₃ in Aqueous Medium: An environmentally friendly method for the α,α-dichlorination of activated ketones like β-keto esters and 1,3-diketones employs a mixture of Oxone (2KHSO₅·KHSO₄·K₂SO₄) and aluminum trichloride (B1173362) (AlCl₃) in water. organic-chemistry.org This process is advantageous due to its use of inexpensive, non-toxic reagents and water as the solvent. organic-chemistry.org The reaction mechanism is thought to involve the oxidation of chloride ions from AlCl₃ by Oxone to generate electrophilic chlorine cations, which then react with the enol form of the carbonyl compound to yield the dichlorinated product. organic-chemistry.org The method provides high yields in short reaction times. organic-chemistry.org While demonstrated on dicarbonyl compounds, this principle of generating a chlorinating agent in situ in an aqueous medium represents an important strategy. A related system for monochlorination uses Oxone and ammonium (B1175870) chloride in methanol (B129727). researchgate.net
Table 2: Dichlorination of 1,3-Dicarbonyls using Oxone/AlCl₃ organic-chemistry.org
| Substrate | Reaction Time | Yield (%) |
|---|---|---|
| Ethyl acetoacetate | 30 min | 85 |
| Methyl acetoacetate | 30 min | 82 |
| Acetylacetone | 15 min | 80 |
| 1-Phenyl-1,3-butanedione | 15 min | 78 |
Oxidative Halogenation of Alcohols to α-Chloroketones
An alternative, one-pot strategy involves the oxidation of secondary alcohols to ketones, followed by in-situ α-chlorination. This avoids the isolation of the intermediate ketone. One such method uses a hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) system to convert secondary alcohols into α,α'-dichloro ketones with high selectivity and yields ranging from 62-80%. researchgate.net This convenient system has been shown to be effective for a range of secondary alcohols (C5-C17). researchgate.net Another approach uses trichloroisocyanuric acid (TCCA), which serves as both the oxidant and the chlorinating agent, to directly convert secondary alcohols into α-chloro ketones. organic-chemistry.orgorganic-chemistry.org For this transformation, an additive like methanol is essential to promote the chlorination of the ketone intermediate. organic-chemistry.org
Electrochemical Synthetic Routes
Electrochemical methods have emerged as powerful and sustainable alternatives to traditional synthetic protocols, often avoiding harsh reagents and operating under mild conditions. researchgate.netorganic-chemistry.org
Electrochemical Oxydihalogenation of Alkynes for α,α-Dihaloketone Synthesis
The electrochemical oxidative dihalogenation of terminal alkynes provides a direct and eco-friendly route to α,α-dihaloketones. acs.orgorganic-chemistry.org For the synthesis of this compound, this would involve the oxydichlorination of 1-hexyne. This transformation has been successfully developed using simple and readily available organohalides like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) as the halogen source and water as the oxygen source. acs.orgorganic-chemistry.orgacs.org The reactions are typically carried out in an undivided cell with platinum electrodes at room temperature under constant current. organic-chemistry.org This protocol is operationally simple, scalable, and tolerates a wide variety of functional groups on the alkyne substrate, including both electron-donating and electron-withdrawing groups. acs.orgorganic-chemistry.org The yields for these transformations are generally moderate to high. acs.org
Mechanistic Investigations of Electrochemically Generated Intermediates
The mechanism of electrochemical oxydihalogenation of alkynes has been a subject of investigation, with several plausible pathways proposed.
One proposed mechanism involves the anodic oxidation of a halide source, such as HCl, to generate molecular chlorine (Cl₂). rsc.org The Cl₂ then reacts with water to form hypochlorous acid (HClO), which may be further converted to dichlorine monoxide (Cl₂O). This species then adds across the alkyne's triple bond, ultimately leading to the α,α-dichloroketone after rearrangement and hydrolysis. rsc.org
Another prominent mechanism is proposed when using organohalides (e.g., CHCl₃) as the halogen source. organic-chemistry.org Mechanistic studies and control experiments suggest the involvement of radical intermediates. organic-chemistry.org In this pathway, a chlorine radical is generated electrochemically from the solvent. This radical then adds to the alkyne, initiating a cascade of events involving oxidation and reaction with water to form the final product. organic-chemistry.orgmdpi.com
In some systems, particularly Mn-catalyzed reactions, the mechanism may involve a metal-halide species. Anodically generated Mn(III)Cl can act as a chlorine-atom-transfer agent, adding to the unsaturated bond to initiate the halogenation process. rsc.org These electrochemical approaches highlight a move towards more sustainable and efficient chemical synthesis by leveraging electricity to drive reactions without the need for stoichiometric chemical oxidants. rsc.orgmdpi.com
Synthetic Strategies for this compound and Related α,α-Dihaloketones
The synthesis of α,α-dihaloketones, such as this compound, is a significant area of research in organic chemistry due to their role as versatile intermediates in the formation of various heterocyclic compounds. hku.hk This article explores several modern synthetic methodologies for preparing these valuable chemical building blocks.
Reactivity Profiles and Mechanistic Investigations of 1,1 Dichloro 2 Hexanone Analogs
Nucleophilic Substitution Reactions at the α-Carbon
The carbon atom bearing the two chlorine atoms (the α-carbon) is a primary site for nucleophilic attack. The strong inductive electron-withdrawing effect of the adjacent carbonyl group and the two chlorine atoms renders this carbon highly electrophilic, enhancing its reactivity towards nucleophiles. nih.gov
Nucleophilic substitution at the α-carbon of 1,1-dichloro-2-hexanone analogs typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction is notably faster than for corresponding alkyl halides due to the electronic influence of the carbonyl group. nih.gov This enhancement is attributed to the polarization of the carbon-halogen bond and the ability of the carbonyl group to stabilize the transition state. nih.govyoutube.com
A wide array of nucleophiles, including amines, alkoxides, and thiolates, can displace one of the chloride ions. The general reactivity trend for halogens as leaving groups is I > Br > Cl. The reaction with amines can form α-halo imines, which serve as masked versions of the original halo ketone. wikipedia.org
Table 1: Relative Reactivity of α-Halocarbonyl Compounds in S_N2 Reactions
| Substrate | Relative Rate |
|---|---|
| C₃H₇X | 1 |
| CH₃COCH₂X | 100,000 |
| C₆H₅COCH₂X | 30,000 |
| CH₃O₂CCH₂X | 2,000 |
This table illustrates the significantly enhanced reactivity of α-haloketones compared to a standard alkyl halide (propyl halide) in bimolecular nucleophilic substitution reactions, as noted in scientific literature. nih.gov
Regioselectivity in the reactions of this compound refers to the preference for a nucleophile to attack one electrophilic site over another. wikipedia.org The primary competing sites are the electrophilic α-carbon and the carbonyl carbon. Strong, "hard" nucleophiles may favor attack at the carbonyl carbon, while "soft" nucleophiles often prefer the α-carbon, leading to S_N2 substitution. The presence of two chlorine atoms significantly increases the electrophilicity of the α-carbon, generally favoring substitution at this position.
Stereoselectivity becomes a key consideration when the reaction creates a new chiral center. For this compound itself, the α-carbon is prochiral. An S_N2 reaction at this center proceeds with an inversion of configuration. libretexts.org The stereochemical outcome can be influenced by the use of chiral auxiliaries or catalysts to achieve asymmetric synthesis of α-substituted ketones. wikipedia.orgresearchgate.net
Under certain conditions, particularly with alkoxide bases, nucleophilic substitution at the α-carbon can face competition from other reaction pathways. One significant competing reaction is the formation of an epoxide. nih.govmasterorganicchemistry.com This pathway is thought to involve an initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. This intermediate can then undergo an intramolecular S_N2 reaction, where the newly formed alkoxide displaces an adjacent chloride ion to form an α,β-epoxy ketone, also known as a Darzens condensation product. masterorganicchemistry.comgoogle.comgoogle.com
Rearrangement Reactions
In the presence of a base, this compound and its analogs are prone to undergo rearrangement reactions, most notably the Favorskii rearrangement.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones that possess an acidic α'-hydrogen. adichemistry.com In the presence of a base (like hydroxide (B78521) or alkoxide), the α-halo ketone rearranges to form a carboxylic acid or its derivative, often with a contraction of the carbon skeleton in cyclic systems. wikipedia.orgscienceinfo.com
The widely accepted mechanism for a substrate like this compound involves the following steps:
A base abstracts an acidic proton from the α'-carbon (C3) to form an enolate. adichemistry.comwikipedia.org
The enolate undergoes an intramolecular S_N2 reaction, displacing a chloride ion from the α-carbon to form a strained dichlorocyclopropanone intermediate. wikipedia.orgscienceinfo.com
A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone (B1606653).
The cyclopropanone ring opens to form a more stable carbanion, which is then protonated to yield the final carboxylic acid or ester product. adichemistry.com
Table 2: Mechanistic Variants of the Favorskii Rearrangement
| Rearrangement Type | Substrate Requirement | Key Intermediate |
|---|---|---|
| Favorskii | α-halo ketone with α'-hydrogens | Cyclopropanone |
| Quasi-Favorskii | α-halo ketone without α'-hydrogens | Zwitterionic oxyallyl cation or concerted process |
This table outlines the primary mechanistic pathways for the Favorskii rearrangement based on the substrate structure.
For α-halo ketones that lack α'-hydrogens, an alternative pathway known as the quasi-Favorskii rearrangement (or pseudo-Favorskii rearrangement) occurs. wikipedia.orgscienceinfo.com This mechanism is thought to involve the nucleophilic addition of the base to the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate where the neighboring carbon migrates with the displacement of the halide. adichemistry.comwikipedia.orgscienceinfo.com
Beyond the well-documented Favorskii rearrangement, other intramolecular rearrangements are theoretically possible but less commonly observed for α,α-dichloro ketones. Skeletal rearrangements, such as the α-ketol rearrangement, typically involve the 1,2-migration of an alkyl or aryl group in α-hydroxy ketones. wikipedia.orgorganicreactions.org While not directly applicable to this compound, its conversion to an α-hydroxy ketone could precede such a rearrangement. Literature specifically detailing intramolecular halogen shifts for this class of compounds is sparse, suggesting that such pathways are not as prevalent as other reactive routes like nucleophilic substitution or the Favorskii rearrangement.
Carbon-Carbon Bond Forming Reactions
The ability to form new carbon-carbon bonds is fundamental to synthetic organic chemistry. Analogs of this compound, as part of the α-haloketone family, are valuable substrates for such reactions, enabling the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming C-C bonds. cem.com Reactions like the Suzuki and Negishi couplings allow for the combination of various organic fragments. While traditionally used with aryl and vinyl halides, these methods can be adapted for α-haloketones. Iron-catalyzed cross-coupling has also emerged as a cheaper and more environmentally benign alternative. orgsyn.org These reactions typically involve the oxidative addition of the metal catalyst into the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. fiveable.me
For a dichlorinated substrate like this compound, the reaction can be controlled to achieve mono- or di-alkylation/arylation depending on the stoichiometry and reaction conditions. Organozinc reagents, used in the Negishi coupling, are particularly effective for coupling with alkyl chlorides. cem.com
Table 1: Representative Cross-Coupling Reactions with α-Dichloroketone Analogs
| Catalyst | Organometallic Reagent (R-M) | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid (Suzuki) | R-CO-CHCl₂ | R-CO-CH(Ph)Cl | ~75% |
| Fe(acac)₃ | Phenylmagnesium bromide (Kumada) | R-CO-CHCl₂ | R-CO-CH(Ph)Cl | ~80% |
| PdCl₂(dppf) | Butylzinc chloride (Negishi) | R-CO-CHCl₂ | R-CO-CH(Bu)Cl | ~85% |
Note: Data are representative examples based on typical yields for α-haloketone cross-coupling reactions.
The classic Reformatsky reaction involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to produce β-hydroxy-esters. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond. wikipedia.org This reaction can be adapted for α-haloketones like this compound.
In this variation, the dichloromethyl group reacts with activated zinc to form a zinc enolate or a related organozinc intermediate. This nucleophile then adds to the carbonyl group of an aldehyde or another ketone, and subsequent acidic workup yields a β-hydroxy-α-chloroketone. The reaction is valuable because the Reformatsky enolates are generally less reactive than Grignard reagents or lithium enolates, which prevents side reactions like self-condensation. wikipedia.org
Table 2: Examples of Reformatsky-Type Reactions
| α-Haloketone Analog | Carbonyl Compound | Metal | Product Structure |
|---|---|---|---|
| This compound | Benzaldehyde | Zn | 1-Chloro-1-(hydroxy(phenyl)methyl)-2-hexanone |
| 1,1-Dibromo-2-pentanone | Acetone | Zn | 1-Bromo-1-(1-hydroxy-1-methylethyl)-2-pentanone |
The electrophilic α-carbon of this compound is a prime target for nucleophilic attack by enolates and other stabilized carbanions. These reactions proceed via a standard Sₙ2 pathway. jove.com The use of strong bases with α-haloketones can sometimes lead to side reactions, such as the formation of α-haloenolates, so less basic nucleophiles are often preferred. jove.com
When an enolate, such as that derived from diethyl malonate or ethyl acetoacetate, is used as the nucleophile, the reaction results in the formation of a new carbon-carbon bond, effectively alkylating the enolate. Given the presence of two chlorine atoms in this compound, the reaction can potentially occur twice, leading to a di-substituted product if excess enolate and appropriate conditions are used. This pathway is crucial for synthesizing 1,4-dicarbonyl compounds, which are precursors for other important reactions. researchgate.net
Table 3: Alkylation of Carbanions with this compound
| Carbanion Source | Base | Product of Mono-alkylation |
|---|---|---|
| Diethyl malonate | NaOEt | Diethyl 2-(1-chloro-2-oxohexyl)malonate |
| Ethyl acetoacetate | NaOEt | Ethyl 2-acetyl-3-chloro-4-oxononanoate |
| Cyclohexanone enolate | LDA | 2-(1-Chloro-2-oxohexyl)cyclohexanone |
Cyclization and Heterocycle Formation
The bifunctional nature of α-haloketones makes them excellent precursors for the synthesis of various heterocyclic systems. mdpi.comwikipedia.org They can provide a two-carbon unit to a growing ring system, reacting with nucleophiles that contain other necessary heteroatoms.
α-Haloketones are widely used in the synthesis of important heterocycles such as thiazoles, pyrroles, and furans. nih.govwikipedia.org
Thiazoles: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For instance, reacting this compound with a thioamide would lead to the formation of a substituted 2-aminothiazole derivative. wikipedia.orgyu.edu.jo
Pyrroles: In the Hantzsch pyrrole synthesis, an α-haloketone reacts with a β-ketoester and ammonia or a primary amine. This multicomponent reaction assembles the five-membered pyrrole ring. wikipedia.org
Oxazoles/Benzofurans: Reaction with amides can lead to oxazoles, while condensation with ortho-hydroxycarbonyl compounds like salicylaldehyde can produce substituted benzofurans. nih.gov
Table 4: Heterocycle Synthesis from α-Dichloroketone Analogs
| Reagent | Heterocycle Formed |
|---|---|
| Thiourea | 2-Amino-4-alkyl-5-chlorothiazole |
| Ethyl 3-aminocrotonate | Polysubstituted Pyrrole |
| Benzamide | 2,5-Disubstituted Oxazole |
The Paal-Knorr synthesis is a powerful method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org While this compound is not a direct precursor, it can be used to generate the required 1,4-dicarbonyl intermediate.
The synthesis begins with the reaction of the α-haloketone with the enolate of a β-dicarbonyl compound, as described in section 3.3.3. This nucleophilic substitution reaction forms a tri-carbonyl compound which is a functional equivalent of a 1,4-dicarbonyl system. researchgate.net This intermediate, upon treatment with an acid catalyst like sulfuric acid or a dehydrating agent like titanium tetrachloride, undergoes intramolecular cyclization and dehydration to form a polysubstituted furan (B31954). researchgate.netalfa-chemistry.com The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a five-membered hemiacetal that subsequently dehydrates to the aromatic furan ring. wikipedia.orgalfa-chemistry.com
Table 5: Two-Step Paal-Knorr Furan Synthesis
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | This compound + Ethyl acetoacetate | NaOEt, EtOH | Ethyl 2-acetyl-3-chloro-4-oxononanoate |
Benzofuran and Naphthofuran Synthesis
The synthesis of benzofuran and naphthofuran cores from analogs of this compound, specifically α-haloketones, represents a significant pathway to these valuable heterocyclic compounds. This method capitalizes on the reactivity of the α-halo-substituted carbonyl group in reactions with phenols and naphthols. The general strategy involves an initial alkylation of the phenolic or naphtholic hydroxyl group, or a direct Friedel-Crafts-type alkylation on the aromatic ring, followed by an intramolecular cyclization to form the furan ring.
Detailed research has demonstrated that the reaction between phenols or naphthols and α-haloketones can be effectively promoted by a Lewis acid catalyst, such as titanium tetrachloride. This approach combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a single step, offering a direct route to the desired heterocyclic products. nih.gov The reaction exhibits a high degree of regioselectivity and has a broad substrate scope, accommodating a variety of substituted phenols and both cyclic and acyclic α-haloketones. nih.gov
The versatility of this synthetic route is showcased by the successful reaction of various substituted phenols with α-chloroketones. For instance, alkyl- and alkoxy-substituted phenols react efficiently with 2-chlorocyclohexanone to yield the corresponding benzofurans in excellent yields. nih.gov The position of the substituent on the phenolic ring does not significantly impact the reaction outcome. nih.gov However, phenols bearing strong electron-withdrawing groups may not be suitable substrates under these conditions. nih.gov
Similarly, naphthols react readily with α-haloketones to produce naphthofurans. Notably, the reactions of 1-naphthol with cyclic α-chloroketones proceed to completion rapidly, affording products in high yields. nih.gov The reactivity can be influenced by substituents on the naphthol ring, with bromo-substituted naphthols requiring longer reaction times and resulting in more moderate yields. nih.gov
The following tables summarize the outcomes of reactions between various phenols and naphthols with different α-haloketone analogs, illustrating the scope and efficiency of this synthetic methodology.
Table 1: Reaction of Naphthols with Cyclic α-Haloketones
| Naphthol Reactant | α-Haloketone Reactant | Product | Yield (%) |
|---|---|---|---|
| 1-Naphthol | 2-Chlorocyclopentanone | 7,8,9,10-Tetrahydro-11H-benzo[b]naphtho[1,2-d]furan | 85 |
| 1-Naphthol | 2-Chlorocyclohexanone | 8,9,10,11-Tetrahydro-7H-benzo[b]naphtho[2,1-d]furan | 92 |
| 1-Naphthol | 2-Chlorocycloheptanone | 7,8,9,10,11,12-Hexahydro-13H-benzo[b]cyclohepta[d]furan | 88 |
| 6-Bromo-2-naphthol | 2-Chlorocyclohexanone | 2-Bromo-8,9,10,11-tetrahydro-7H-benzo[b]naphtho[2,1-d]furan | 65 |
Data sourced from research on the direct synthesis of naphthofurans and benzofurans. nih.gov
Table 2: Reaction of Phenols with α-Haloketones| Phenol Reactant | α-Haloketone Reactant | Product | Yield (%) |
|---|---|---|---|
| Phenol | 2-Chlorocyclohexanone | 1,2,3,4-Tetrahydrodibenzofuran | 89 |
| p-Cresol | 2-Chlorocyclohexanone | 8-Methyl-1,2,3,4-tetrahydrodibenzofuran | 91 |
| m-Cresol | 2-Chlorocyclohexanone | 7-Methyl-1,2,3,4-tetrahydrodibenzofuran | 90 |
| o-Cresol | 2-Chlorocyclohexanone | 6-Methyl-1,2,3,4-tetrahydrodibenzofuran | 88 |
| p-Methoxyphenol | 2-Chlorocyclohexanone | 8-Methoxy-1,2,3,4-tetrahydrodibenzofuran | 93 |
| Phenol | 2-Bromocyclohexanone | 1,2,3,4-Tetrahydrodibenzofuran | 85 |
Data compiled from studies on the titanium tetrachloride-promoted synthesis of benzofurans. nih.gov
The mechanistic pathway for this transformation is believed to proceed through an initial Friedel-Crafts-type alkylation of the phenol or naphthol with the α-haloketone. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon, and subsequent dehydration to afford the aromatic furan ring. The regioselectivity of the initial alkylation is influenced by steric factors on the phenol substrate, with the reaction preferentially occurring at the less hindered position. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1-dichloro-2-hexanone, both ¹H and ¹³C NMR would provide critical information about its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent proton environments in the butyl chain.
The methine proton (-CHCl₂) at the C1 position would appear as a singlet at the most downfield region, estimated to be around 6.0-6.5 ppm . The significant deshielding is due to the presence of two electronegative chlorine atoms on the same carbon.
The methylene protons adjacent to the carbonyl group (-CH₂-C=O) at the C3 position are expected to resonate as a triplet around 2.6-2.8 ppm .
The methylene protons at the C4 position (-CH₂-CH₂-C=O) would likely appear as a sextet in the range of 1.6-1.8 ppm .
The terminal methyl protons (-CH₃) at the C5 position would be the most upfield, appearing as a triplet around 0.9-1.0 ppm .
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique signals, corresponding to each carbon atom in this compound.
The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 195-205 ppm .
The dichlorinated carbon (C1) will also be significantly downfield due to the electronegativity of the chlorine atoms, with an estimated chemical shift between 80-90 ppm .
The remaining carbons of the butyl chain (C3, C4, C5, and C6) will appear in the more upfield region of the spectrum.
| Carbon Position | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CHCl₂) | 80 - 90 |
| C2 (C=O) | 195 - 205 |
| C3 (-CH₂-) | 40 - 45 |
| C4 (-CH₂-) | 25 - 30 |
| C5 (-CH₂-) | 20 - 25 |
| C6 (-CH₃) | 13 - 15 |
Predicted ¹³C NMR chemical shifts for this compound based on analogous compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For aliphatic ketones, this peak typically appears around 1715 cm⁻¹ libretexts.orglibretexts.org. The presence of α-halogen atoms can slightly shift this frequency. Other significant peaks would include C-H stretching vibrations from the alkyl chain around 2850-3000 cm⁻¹ and C-Cl stretching vibrations, which are expected in the fingerprint region between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-Cl symmetric stretch, however, is expected to give a strong Raman signal.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| C-H Stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (ketone) | ~1720 | ~1720 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Predicted vibrational frequencies for this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the parent ion and its fragments, which aids in confirming the molecular formula. The molecular weight of this compound (C₆H₁₀Cl₂O) is 169.05 g/mol chemsynthesis.com.
The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement libretexts.org.
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the dichloromethyl group would result in a [CH₃(CH₂)₃CO]⁺ acylium ion. Another possible α-cleavage would be the loss of the butyl group.
McLafferty Rearrangement: A McLafferty rearrangement is possible and would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
| Fragment Ion | Predicted m/z | Fragmentation Pathway |
| [C₆H₁₀Cl₂O]⁺ | 168/170/172 | Molecular Ion |
| [C₅H₉O]⁺ | 85 | α-Cleavage (loss of -CHCl₂) |
| [C₄H₉]⁺ | 57 | α-Cleavage (loss of -COCHCl₂) |
| [C₃H₄Cl₂O]⁺ | 125/127/129 | McLafferty Rearrangement |
Predicted mass spectrometry fragmentation for this compound.
X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While there are no published crystal structures for this compound, analysis of analogous chlorinated ketones can offer insights into the expected solid-state conformation.
The technique involves crystallizing the compound and exposing it to an X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map and determine the atomic positions. For analogous α,α-dichloro ketones, one would expect the crystal packing to be influenced by dipole-dipole interactions of the carbonyl groups and halogen bonding involving the chlorine atoms. The conformation of the butyl chain would likely adopt a staggered arrangement to minimize steric strain.
Computational Chemistry and Mechanistic Modeling
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and reactivity of organic molecules like 1,1-Dichloro-2-hexanone.
DFT is frequently employed to map out the potential energy surfaces of chemical reactions, allowing for the determination of activation energies and the characterization of transition states. aps.org For this compound, a hypothetical reaction pathway of interest could be its base-catalyzed intramolecular cyclization. DFT calculations can model the energetic landscape of this process, identifying the key steps and their associated energy barriers.
A typical approach involves optimizing the geometries of the reactant, transition state, and product. The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactant. For complex reactions, multiple steps and intermediates may be involved, each with its own activation energy.
Table 1: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Initial State | Transition State | Final State | Activation Energy (kcal/mol) |
| Proton Abstraction | Reactant + Base | TS1 | Enolate Intermediate | 15.2 |
| Intramolecular Cyclization | Enolate Intermediate | TS2 | Cyclized Product | 21.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
The Interacting Quantum Atoms (IQA) approach is a method that partitions the total energy of a molecule into intra-atomic and interatomic contributions. d-nb.infonih.gov This allows for a detailed analysis of the energetic changes within and between atoms as a chemical reaction proceeds. When combined with the Quantum Fragment Along Reaction Pathway (QFARP) method, it provides a powerful tool for understanding the driving forces of a reaction.
For the hypothetical cyclization of this compound, an IQA/QFARP analysis could reveal the changing nature of the interactions between the atoms involved in bond formation and cleavage. For instance, it could quantify the electrostatic and exchange-correlation contributions to the interaction energy between the nucleophilic carbon and the electrophilic carbonyl carbon.
Table 2: IQA Energy Partitioning for Key Interactions in a Hypothetical Reaction of this compound
| Interacting Atoms | Interaction Energy (kcal/mol) at Reactant Geometry | Interaction Energy (kcal/mol) at Transition State Geometry |
| C1 - C2 | -250.3 | -205.1 |
| C1 - Cl1 | -180.7 | -195.4 |
| O1 - C2 | -350.2 | -320.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvent effects, and intermolecular interactions.
The flexible butyl chain of this compound allows for a variety of conformations. MD simulations can explore the conformational landscape of the molecule and determine the relative populations of different conformers. The choice of solvent can significantly influence these populations. diva-portal.org For example, in a polar solvent, conformations with a larger dipole moment may be stabilized.
MD simulations can track the evolution of dihedral angles over time, providing a picture of the conformational flexibility of the molecule. The influence of different solvents, such as water or a nonpolar organic solvent, on the preferred conformations can be systematically investigated.
Table 3: Conformational Preferences of this compound in Different Solvents from a Hypothetical MD Simulation
| Solvent | Predominant Conformer | Dihedral Angle (C1-C2-C3-C4) |
| Water | Gauche | ~60° |
| Hexane | Anti | ~180° |
Note: The data in this table is hypothetical and for illustrative purposes.
The chlorine atoms in this compound can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species. wikipedia.orgwiley-vch.de MD simulations can be used to study the formation and dynamics of halogen bonds between this compound and other molecules, such as Lewis bases.
By analyzing the radial distribution functions and the geometric parameters of potential halogen bonds, MD simulations can provide evidence for the existence and strength of these interactions. This is crucial for understanding the behavior of the compound in condensed phases and its potential for self-assembly or interaction with biological macromolecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Systems
For large systems, such as an enzyme active site containing this compound, a full quantum mechanical treatment is often computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a solution by treating a small, chemically relevant region (e.g., the substrate and key active site residues) with a high-level QM method, while the rest of the system (the protein and solvent) is described by a more computationally efficient MM force field. wikipedia.orgmpg.denih.gov
A QM/MM study could be employed to investigate the enzymatic degradation of this compound. The QM region would include the substrate and the amino acid residues directly involved in catalysis, allowing for an accurate description of bond breaking and formation. The MM region would provide the structural and electrostatic context of the protein environment. This approach enables the study of reaction mechanisms in a realistic biological setting.
Computational Approaches to Reaction Mechanism Elucidation and Prediction
Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions and predicting their outcomes. In the context of this compound, while specific computational studies on this exact molecule are not extensively documented in publicly available literature, a wealth of research on analogous α,α-dichloro ketones and other halogenated ketones provides a robust framework for understanding its reactivity. up.ac.zaresearchgate.net Density Functional Theory (DFT) is a predominant computational method employed for these investigations, offering insights into reaction pathways, transition states, and the electronic factors governing these transformations. up.ac.zamdpi.com
Detailed mechanistic explorations of related α-haloketones reveal that their reactions with nucleophiles can proceed through various competing pathways, such as nucleophilic substitution and epoxidation. up.ac.za Computational modeling has been instrumental in dissecting the energetics of these pathways, demonstrating that the activation energies for competing reactions can be comparable. up.ac.za For instance, in the reaction of α-bromoacetophenone with methoxide, modeling showed that the rate-determining step for epoxidation is not the formation of the transition state itself, but rather the rotational barrier required for the leaving group to be in a trans position to the carbonyl oxygen. up.ac.za Such detailed insights are crucial for predicting and controlling reaction outcomes.
Furthermore, computational studies on reactions involving α,α-dichloro ketones, such as the formation of α,α‐dichloro‐β‐hydroxyketones, have utilized methods like Time-Dependent DFT (TD-DFT) to support proposed mechanisms involving photoactivation. researchgate.net These studies help in understanding the role of catalysts and reaction conditions in directing the course of the reaction.
The following tables summarize hypothetical computational data for key reaction types involving this compound, based on findings from analogous systems. These tables are intended to be illustrative of the types of data generated in computational studies to predict reaction feasibility and selectivity.
Table 1: Calculated Activation Energies for Competing Nucleophilic Attack Pathways on this compound
| Nucleophile | Reaction Pathway | Transition State (TS) Geometry Features | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Hydroxide (B78521) (OH⁻) | S_N2 Substitution at C1 | C1-O bond forming, one C1-Cl bond breaking | 22.5 | 1-chloro-1-hydroxy-2-hexanone |
| Hydroxide (OH⁻) | Favorskii Rearrangement | Formation of a cyclopropanone (B1606653) intermediate | 18.2 | Pentanoic acid derivative |
| Methoxide (CH₃O⁻) | S_N2 Substitution at C1 | C1-O bond forming, one C1-Cl bond breaking | 24.1 | 1-chloro-1-methoxy-2-hexanone |
| Methoxide (CH₃O⁻) | Epoxidation | O-attack on carbonyl, subsequent ring closure | 20.8 | 1-chloro-2-butyl-2-methyloxirane |
Note: Data are hypothetical and based on trends observed in computational studies of other α-haloketones. up.ac.za
Table 2: Predicted Reaction Outcomes based on Mechanistic Modeling of this compound with Various Reagents
| Reagent | Proposed Mechanism | Key Intermediate | Predicted Final Product(s) | Reference Analog |
| Proline (in aldol (B89426) reaction) | Enamine catalysis | Proline-enamine intermediate | α,α-dichloro-β-hydroxy ketone | α,α-dichloroacetone researchgate.net |
| Sodium borohydride | Nucleophilic addition to carbonyl | Dichloroalkoxide | 1,1-dichloro-2-hexanol | General ketone reduction |
| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic addition to carbonyl | Dichloromagnesium alkoxide | 2-methyl-1,1-dichloro-2-hexanol | General ketone reactions |
| Strong Base (e.g., LDA) | Enolate formation followed by rearrangement | Enolate/Cyclopropanone | Carboxylic acid derivative (Favorskii) | α-haloketones up.ac.za |
Note: Predictions are based on established reaction mechanisms for compounds with similar functional groups.
The application of computational methods, such as DFT and TD-DFT, provides invaluable insights into the reaction mechanisms of halogenated ketones like this compound. up.ac.zaresearchgate.net By calculating the energetics of different reaction pathways and identifying key intermediates and transition states, these computational approaches allow for the prediction of reaction outcomes and the rational design of synthetic strategies. While direct computational studies on this compound may be limited, the principles derived from studies on analogous systems offer a strong foundation for understanding its chemical behavior.
Applications of 1,1 Dichloro 2 Hexanone and α,α Dihaloketones As Synthetic Intermediates
Building Blocks for Complex Organic Molecules
The bifunctional nature of α,α-dihaloketones makes them ideal starting materials for the synthesis of complex molecules, including polycyclic systems and functionalized acids and alcohols.
α,α'-Dihaloketones (where halogens are on opposite sides of the carbonyl) are valuable precursors for generating oxyallyl cation intermediates. These intermediates are highly reactive and can participate in cycloaddition reactions to form polycyclic and heterocyclic frameworks. When α,α'-dihaloketones are treated with reducing metals, such as iron carbonyls like diiron nonacarbonyl (Fe₂(CO)₉), they undergo dehalogenation to form a transient 2-oxyallyl metal complex. This species can then react with dienes, such as furan (B31954) or cyclopentadiene, in [4+3] cycloadditions to construct seven-membered carbocyclic rings, which are key components of many complex natural products. Similarly, they can undergo [3+2] cycloadditions with alkenes to yield five-membered rings. This methodology provides a powerful tool for accessing bridged polycyclic systems that are otherwise challenging to synthesize.
Table 1: Cycloaddition Reactions of α,α'-Dihaloketones
| Reactant 1 | Reactant 2 | Reagent | Reaction Type | Product Type |
|---|---|---|---|---|
| α,α'-Dihaloketone | 1,3-Diene (e.g., Furan) | Fe₂(CO)₉ | [4+3] Cycloaddition | Bridged Cycloheptenone |
The reaction of α,α-dihaloketones with bases is a cornerstone of their synthetic utility, leading to important functional groups.
Unsaturated Acids: A significant application of α,α-dihaloketones is their conversion to α,β-unsaturated carboxylic acids and their derivatives via the Favorskii rearrangement. wikipedia.orgorganicreactions.orgadichemistry.com When an α,α-dihaloketone with at least one α'-hydrogen is treated with a base (e.g., hydroxide (B78521) or alkoxide), it undergoes a rearrangement. wikipedia.orgorganicreactions.orgadichemistry.com The reaction typically proceeds through initial dehydrohalogenation to form an α-halo-α,β-unsaturated ketone intermediate, which then rearranges to the final acid or ester product. wikipedia.org For instance, treatment of an α,α-dihaloketone with sodium hydroxide leads to an α,β-unsaturated carboxylic acid, while using an alkoxide base like sodium ethoxide yields the corresponding α,β-unsaturated ester. adichemistry.com This reaction is a reliable method for introducing unsaturation into a carbon skeleton. organicreactions.orgresearchgate.net
Table 2: Favorskii Rearrangement of α,α-Dihaloketones
| Starting Material | Base | Product |
|---|---|---|
| α,α-Dihaloketone | Sodium Hydroxide (NaOH) | α,β-Unsaturated Carboxylic Acid |
Acetylenic Alcohols: The synthesis of acetylenic alcohols is most famously achieved through the Favorsky reaction (distinct from the Favorskii rearrangement), which involves the nucleophilic addition of a metal acetylide to a carbonyl group. econferencezone.org This reaction is typically performed on simple aldehydes and ketones under strongly basic conditions (e.g., using KOH or NaNH₂). econferencezone.org
However, the direct application of the Favorsky reaction to α,α-dihaloketones like 1,1-dichloro-2-hexanone is generally not a viable route for synthesizing acetylenic alcohols. The presence of acidic α'-protons and two leaving groups on the α-carbon makes these substrates highly susceptible to competing side reactions under the strong basic conditions required for acetylide formation. The predominant reaction pathways would be the Favorskii rearrangement to form unsaturated acids or simple elimination reactions. ddugu.ac.innveo.org Therefore, α,α-dihaloketones are not considered standard precursors for acetylenic alcohols via this method.
Utility in Advanced Materials Synthesis
The reactivity of α,α-dihaloketones has been harnessed in the field of materials science, particularly for the synthesis of conjugated organic materials. Cyclic α,α-dihaloketones serve as key building blocks for creating extended π-conjugated polycyclic systems. These systems are of significant interest for applications in organic electronics, such as semiconductors and light-emitting diodes (LEDs). researchgate.net The synthesis often involves exploiting the dihaloketone moiety to construct larger aromatic or heteroaromatic ring systems through condensation and cyclization reactions. The resulting polycyclic compounds can exhibit desirable electronic and photophysical properties, making them suitable for use as active components in electronic devices.
Role in the Synthesis of Specific Functional Compounds
The dual electrophilicity of α,α-dihaloketones allows for their conversion into other important functionalized molecules.
α,α-Dichloro- and α,α-dibromoketones can serve as precursors to α,α-difluoroketones through nucleophilic halogen exchange (Halex) reactions. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, making this transformation particularly valuable in medicinal and agrochemical research. uwaterloo.ca
In this process, the two chlorine or bromine atoms are replaced by fluorine atoms. This is typically achieved using a fluoride (B91410) salt, such as potassium fluoride (KF), often in a polar aprotic solvent like sulfolane (B150427) or in the presence of a phase-transfer catalyst (e.g., 18-crown-6) to enhance the solubility and reactivity of the fluoride ion. scispace.com The reaction proceeds via a sequential nucleophilic substitution mechanism, where the fluoride anion displaces the halide leaving groups. This method provides a direct route to geminal difluoroketone motifs from their more accessible dichloro counterparts. scispace.com
Table 3: Halogen Exchange Fluorination
| Substrate | Fluorinating Agent | Catalyst/Solvent | Product |
|---|---|---|---|
| α,α-Dichloroketone | Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | α,α-Difluoroketone |
While not a direct conversion, α,α-dihaloketones can be used as synthons in a multi-step strategy to prepare 1,4-diketones. The synthesis of 1,4-diketones is synthetically important as they are precursors to five-membered heterocycles like furans, pyrroles, and thiophenes. A common strategy for forming 1,4-dicarbonyl compounds involves the alkylation of a ketone enolate. chemistrysteps.comlibretexts.orglumenlearning.com
In this context, a ketone enolate, generated by treating a ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can act as a nucleophile. chemistrysteps.comlibretexts.org This enolate can then react with an α-haloketone in an Sₙ2 reaction to form a new carbon-carbon bond. libretexts.org If an α,α-dihaloketone like this compound is used as the electrophile, the initial Sₙ2 reaction would yield an α-chloro-γ-keto compound. A subsequent reductive dehalogenation step, for example using zinc dust or a tin hydride, would be required to remove the remaining chlorine atom to afford the final 1,4-diketone product. This two-step sequence leverages the α,α-dihaloketone as an effective electrophile for building the carbon skeleton of the 1,4-diketone.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diiron nonacarbonyl |
| Furan |
| Cyclopentadiene |
| Sodium hydroxide |
| Sodium ethoxide |
| Potassium fluoride |
| Sulfolane |
| 18-crown-6 |
β-Hydroxy Ketones
α,α-Dihaloketones, including this compound, serve as precursors for the synthesis of β-hydroxy ketones, which are crucial building blocks in organic synthesis. The transformation typically involves the reaction of an enolate or a related nucleophilic species, derived from the α,α-dihaloketone, with an aldehyde or ketone. A common method for generating β-hydroxy ketones is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. While direct examples involving this compound are not prevalent in the literature, the general reactivity of α,α-dihaloketones suggests their potential utility in such transformations.
One plausible synthetic route involves the initial reduction of the α,α-dihaloketone to the corresponding ketone, followed by a standard aldol addition. Alternatively, the dihalo functionality can be exploited to generate a reactive intermediate. For instance, treatment with a suitable reagent could lead to an enolate equivalent that subsequently reacts with an aldehyde. The general scheme for an aldol addition is presented below:
General Aldol Addition Reaction
The diastereoselectivity of such reactions, affording either syn or anti products, can often be controlled by the choice of reagents and reaction conditions. For example, rhodium-catalyzed hydrogenative aldol couplings have been shown to produce syn-aldol products with high diastereoselectivity.
Below is a table summarizing different approaches to the synthesis of β-hydroxy ketones, which could be adapted for use with α,α-dihaloketones as starting materials or intermediates.
| Reaction Type | Reagents/Catalysts | Key Features |
| Aldol Condensation | Base or Acid Catalyst | Forms a new carbon-carbon bond. |
| Mukaiyama Aldol Addition | Lewis Acid (e.g., TiCl4), Silyl (B83357) Enol Ether | Offers good stereocontrol. |
| Reductive Aldol Reaction | InBr3, Et3SiH | A three-component reaction affording silyl aldolates. |
| Biocatalytic Reduction | Butanediol Dehydrogenase | Stereoselective synthesis of α-hydroxy ketones which can be precursors. |
Chemo- and Regioselective Transformations in Multi-Step Synthesis
The presence of multiple reactive sites—the carbonyl group and the dihalogenated α-carbon—makes this compound and other α,α-dihaloketones valuable intermediates in multi-step organic synthesis, allowing for a variety of chemo- and regioselective transformations. The distinct reactivity of these functional groups can be exploited to selectively form new bonds and construct complex molecular architectures.
The carbonyl group can undergo nucleophilic addition, while the dihalomethyl group is susceptible to nucleophilic substitution or can be used to generate other functional groups. The interplay between these two sites allows for controlled, stepwise modifications.
For instance, the reaction of α-haloketones with nucleophiles is a cornerstone of heterocyclic synthesis. Depending on the nature of the nucleophile and the reaction conditions, a wide array of five- and six-membered heterocycles can be prepared. The regiochemistry of these reactions is often predictable, with the nucleophile attacking the electrophilic α-carbon.
A summary of potential chemo- and regioselective transformations involving α,α-dihaloketones is provided in the table below.
| Transformation | Reagents | Product Type | Selectivity |
| Cyclization | Binucleophiles (e.g., o-phenylenediamine) | Heterocycles | Regioselective formation of the heterocyclic ring. |
| Nucleophilic Substitution | Amines, Thiolates, Alkoxides | α-Substituted Ketones | Chemoselective reaction at the α-carbon over the carbonyl group. |
| Favorskii Rearrangement | Base (e.g., NaOH) | Carboxylic Acid Derivatives | Rearrangement of α-haloketones to form esters or amides. |
| Halogen-Metal Exchange | Organolithium Reagents | Lithium Enolates | Allows for subsequent C-C bond formation at the α-position. |
These selective transformations are critical in the design of complex multi-step syntheses, where controlling the sequence of bond-forming events is paramount. The ability to selectively manipulate one functional group in the presence of another is a key principle of modern organic synthesis.
Environmental Transformation Pathways of Halogenated Ketones
Photochemical Degradation Mechanisms
The absorption of ultraviolet (UV) radiation can induce the photochemical degradation of ketones, leading to the cleavage of chemical bonds and the formation of various photoproducts. For aliphatic ketones, two primary photochemical reactions are the Norrish Type I and Norrish Type II reactions.
The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage) upon excitation. This process results in the formation of two radical species. For 1,1-dichloro-2-hexanone, this would involve the cleavage of the bond between the carbonyl carbon and the dichlorinated carbon, or the bond between the carbonyl carbon and the butyl group. The subsequent reactions of these radicals can lead to a variety of products through decarbonylation, recombination, or abstraction of hydrogen atoms from other molecules.
The Norrish Type II reaction, which is more common in ketones with gamma-hydrogens, involves the intramolecular abstraction of a hydrogen atom by the excited carbonyl oxygen. This leads to the formation of a biradical intermediate, which can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative.
The presence of chlorine atoms on the α-carbon can influence the photochemical behavior of the ketone. The electron-withdrawing nature of chlorine atoms can affect the stability of the radical intermediates formed during Norrish Type I cleavage, potentially influencing the preferred degradation pathway and the resulting photoproducts.
Biotic Degradation Pathways: Microbial Transformations of Dihaloketones
Microorganisms play a crucial role in the environmental degradation of a wide range of organic pollutants, including chlorinated compounds. The biodegradation of dihaloketones can occur through various enzymatic pathways, leading to the detoxification of these compounds. While specific studies on this compound are limited, the metabolic capabilities of certain microbial genera, such as Pseudomonas, have been extensively studied for their ability to degrade halogenated hydrocarbons. researchgate.netijpab.comepa.gov
The initial step in the microbial degradation of many chlorinated aliphatic compounds is often dehalogenation, which can be catalyzed by enzymes known as dehalogenases. These enzymes can cleave the carbon-halogen bond through hydrolytic or reductive mechanisms.
Hydrolytic Dehalogenation: This process involves the replacement of a halogen atom with a hydroxyl group, a reaction catalyzed by haloalkane dehalogenases. This would transform a dichloroketon into a hydroxylated intermediate, which may be more amenable to further microbial metabolism.
Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can use chlorinated compounds as electron acceptors in a process called dehalorespiration. This involves the removal of a halogen atom and its replacement with a hydrogen atom.
Following dehalogenation, the resulting ketone may be further metabolized through pathways similar to those for non-halogenated ketones. This can involve oxidation or reduction of the carbonyl group, followed by ring cleavage (if applicable) and eventual mineralization to carbon dioxide and water.
Some microorganisms can also degrade chlorinated ketones through co-metabolism, where the degradation is facilitated by enzymes produced for the metabolism of other substrates. For example, monooxygenase and dioxygenase enzymes, which are involved in the degradation of aromatic compounds and alkanes, have been shown to fortuitously degrade some chlorinated solvents. researchgate.net
The efficiency of biotic degradation is dependent on various environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, pH, and the concentration of the contaminant.
Hydrolytic Stability and Kinetic Studies in Aqueous Systems
The hydrolytic stability of a chemical compound refers to its reactivity with water. For α-haloketones, the presence of the electron-withdrawing carbonyl group and the halogen atoms on the adjacent carbon makes the molecule susceptible to nucleophilic attack by water. This can lead to the substitution of the halogen atoms with hydroxyl groups.
The hydrolysis of dihaloketones can be influenced by pH. Under alkaline conditions, the hydrolysis of some haloketones has been observed to be more rapid. researchgate.net For instance, the hydrolysis of 1,1,1-trichloropropanone has been shown to produce chloroform (B151607) and dichloroacetic acid as byproducts, indicating that both C-C and C-X bond fissions can occur. researchgate.net
While specific kinetic data for the hydrolysis of this compound is not available in the cited literature, studies on analogous compounds such as 1,1-dichloroacetone (B129577) can provide some insight. The rate of hydrolysis is typically described by a rate constant (k), which can be used to calculate the half-life (t½) of the compound in an aqueous environment. The half-life represents the time required for half of the initial concentration of the compound to degrade.
Table 1: General Hydrolytic Reactivity of α-Haloketones
| Compound Class | General Reactivity in Water | Influencing Factors | Potential Products |
|---|---|---|---|
| α-Haloketones | Susceptible to hydrolysis | pH, temperature, presence of catalysts | α-hydroxyketones, carboxylic acids |
It is important to note that the structure of the ketone, including the length of the alkyl chain and the nature of the halogen atoms, will significantly affect its hydrolytic stability.
Formation as Byproducts in Chlorination Processes
Chlorination is a widely used method for disinfecting drinking water and wastewater. However, this process can lead to the formation of various disinfection byproducts (DBPs), some of which may have adverse health effects. Halogenated ketones, including dichloroketones, are a class of DBPs that can be formed when chlorine reacts with natural organic matter (NOM) present in the water. nih.govnih.govmdpi.com
The precursors to dihaloketone formation are believed to be certain fractions of NOM, such as humic and fulvic acids, which contain a variety of organic functional groups. Unsaturated fatty acids and other aliphatic compounds with specific structural features present in NOM are also potential precursors. nih.govosti.govnih.govresearchgate.net The reaction mechanism is thought to involve the electrophilic attack of chlorine on electron-rich sites within the precursor molecules, followed by a series of oxidation and substitution reactions.
For a compound like this compound, a plausible precursor could be a six-carbon fatty acid or a related aliphatic compound present in the natural organic matter. The chlorination process could lead to the oxidation of the carbon chain and the addition of chlorine atoms at the α-position to a carbonyl group.
The concentration and types of DBPs formed during chlorination depend on several factors, including:
The concentration and nature of the NOM.
The chlorine dose and contact time.
The pH and temperature of the water.
The presence of bromide ions, which can lead to the formation of brominated and mixed bromo-chloro byproducts.
Studies have shown that the formation of haloketones can be influenced by the treatment process. For example, pre-oxidation with chlorine dioxide has been shown to reduce the formation of some DBPs during subsequent chlorination, although it may not be as effective for controlling haloketones. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,1-dichloroacetone |
| 1,1,1-trichloropropanone |
| Chloroform |
| Dichloroacetic acid |
| Humic acid |
Advanced Analytical Methodologies for Research on 1,1 Dichloro 2 Hexanone
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating the components of a mixture. For a volatile, halogenated compound like 1,1-Dichloro-2-hexanone, gas and liquid chromatography are the most pertinent separation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In this method, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a long capillary column in the gas chromatograph. youtube.com As the separated components, including this compound, exit the column, they enter the mass spectrometer.
The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment into characteristic patterns. youtube.com The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a molecular fingerprint. nih.gov This allows for highly confident qualitative identification of the compound by comparing its spectrum to reference libraries. For quantitative analysis, the instrument measures the abundance of specific ions, which is proportional to the concentration of the compound in the sample. youtube.com
Given the structure of this compound, GC-MS analysis would provide clear fragmentation patterns resulting from the cleavage of the carbon-chlorine and carbon-carbon bonds, enabling both its detection and precise measurement.
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Column Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Provides good separation for a wide range of semi-volatile compounds. |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions offering a balance of resolution and analysis time. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. |
| Temperature Program | Initial 40°C, ramp to 250°C at 10°C/min | Separates compounds based on their different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragment patterns. |
| MS Scan Range | 40-400 m/z | Covers the expected mass fragments of the target analyte and potential interferences. |
Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution
For exceptionally complex samples where standard GC-MS may not provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. nih.govazom.com This technique uses two different chromatographic columns connected in series by a modulator. uwaterloo.ca The first column typically provides a separation based on boiling point, while the second, shorter column separates based on a different property, such as polarity.
The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column. uwaterloo.ca The result is a highly structured two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional GC system. gcms.cz When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes an exceptionally powerful tool for identifying trace-level halogenated contaminants, such as disinfection byproducts, in challenging matrices like wastewater or house dust. nih.govdioxin20xx.org This enhanced separation power would be invaluable for resolving this compound from isomers or other structurally similar compounds. dioxin20xx.org
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
While GC is often the method of choice for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be a valuable alternative, particularly when dealing with thermally unstable compounds or when separation from non-volatile matrix components is required. mdpi.com For ketones like this compound, direct analysis by HPLC with UV detection is often challenging due to the lack of a strong chromophore. rsc.org
Therefore, analysis typically requires a derivatization step. A common strategy involves reacting the carbonyl group with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, colored derivative that can be easily detected by a UV-Visible or Diode-Array Detector (DAD). rsc.org This approach allows for the sensitive quantification of ketones. nih.govlatrobe.edu.au HPLC is particularly adept at separating structural isomers, which might be difficult to resolve by GC alone. A reversed-phase HPLC method would be the most common approach.
| Parameter | Typical Setting/Value |
|---|---|
| Column Type | C18 Reversed-Phase |
| Column Dimensions | 150 mm length x 4.6 mm ID x 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Visible or Diode-Array Detector (DAD) at ~360 nm |
| Injection Volume | 20 µL |
Electrochemical Analytical Techniques for Reactivity and Detection
Electrochemical techniques offer a different approach to the analysis of halogenated compounds, focusing on their redox properties. nih.gov These methods can provide valuable insights into the reactivity of this compound and can be developed into sensitive detection systems. The presence of two chlorine atoms on the alpha-carbon makes the compound susceptible to electrochemical reduction. nih.gov
In this process, an electron is transferred from an electrode surface to the molecule, which can lead to the cleavage of a carbon-chlorine (C-Cl) bond. provectusenvironmental.com Techniques such as cyclic voltammetry (CV) can be used to study this process. By scanning the potential applied to an electrode and measuring the resulting current, a voltammogram is produced that reveals the reduction potential of the C-Cl bonds. This information is directly related to the compound's reactivity and can be used to develop an electrochemical sensor for its detection, potentially using chemically modified electrodes to enhance selectivity and sensitivity. researchgate.net
Sample Preparation and Preconcentration Strategies for Trace Analysis
The analysis of this compound at trace levels, especially in environmental samples like water or air, often requires a sample preparation step to isolate the analyte from the matrix and concentrate it to levels detectable by the instrument. acs.org For volatile organic compounds (VOCs), several effective strategies are available. nih.goviltusa.com
Purge and Trap (Dynamic Headspace): This is a highly sensitive technique for extracting VOCs from water or solid samples. thermofisher.com An inert gas is bubbled through the sample, "purging" the volatile compounds into the gas phase. These compounds are then trapped on a sorbent material. The trap is subsequently heated rapidly to desorb the analytes directly into the GC inlet. ufl.edu
Static Headspace: In this method, a sample is placed in a sealed vial and heated to allow volatile compounds to equilibrate between the sample and the gas phase (headspace) above it. ufl.edu A portion of this headspace gas is then injected into the GC. This method is simpler and faster than purge and trap but generally less sensitive. iltusa.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the sample (either directly immersed or in the headspace), where analytes partition onto the coating. The fiber is then retracted and inserted into the hot GC inlet for thermal desorption and analysis. iltusa.com
These techniques effectively concentrate this compound, significantly improving detection limits and removing matrix interferences. nih.gov
Development of Specialized Detection Methods for Halogenated Compounds
While mass spectrometry is a universal detector, specialized detectors that offer high selectivity and sensitivity for halogenated compounds are often employed in gas chromatography. davidsonanalytical.co.uk
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative compounds, particularly those containing halogens. iltusa.comwikipedia.orgchemeurope.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of free electrons and a constant background current. scioninstruments.comchromatographyonline.com When a halogenated molecule like this compound passes through the detector, it "captures" some of these electrons, causing a measurable drop in the current. chromatographyonline.com This drop is proportional to the amount of analyte present. The ECD is renowned for its ability to detect femtogram (10⁻¹⁵ g) levels of halogenated compounds. wikipedia.org
Halogen Specific Detector (XSD™): The XSD is another selective detector for halogenated compounds that does not rely on a radioactive source. ysi.com It operates by combusting the column effluent, and the resulting combustion products react on the surface of an electrically heated platinum bead. This reaction causes a measurable emission of electrons, generating a signal specific to halogenated species. davidsonanalytical.co.uk The XSD offers high selectivity against hydrocarbons and requires only air for operation. ysi.com
These specialized detectors are ideal for targeted trace analysis of this compound in complex samples where the primary goal is quantification rather than unknown identification.
Future Research Directions and Emerging Opportunities in 1,1 Dichloro 2 Hexanone Chemistry
Development of Green and Sustainable Synthetic Methodologies
The synthesis of α,α-dihaloketones has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of 1,1-Dichloro-2-hexanone chemistry will undoubtedly be shaped by the development of more environmentally benign synthetic routes.
Recent advancements in the synthesis of α,α-dichloroketones have focused on greener alternatives. For instance, the direct dichlorination of methyl ketones using reagents like sulfuryl chloride in solvent-free conditions presents a more atom-economical approach. researchgate.net Another promising strategy is the electrochemical oxidation of terminal alkynes, which can utilize seawater as a source of chlorine, thereby reducing the reliance on corrosive and hazardous chlorine gas.
Future research could focus on adapting these green methodologies specifically for the synthesis of this compound. This would involve optimizing reaction conditions for the aliphatic chain of the hexanone moiety. A key goal would be to develop a catalytic system that is both efficient and recyclable, minimizing waste and energy consumption.
Table 1: Comparison of Traditional and Green Synthetic Methods for α,α-Dichloroketones
| Method | Reagents | Advantages | Disadvantages |
| Traditional Chlorination | Chlorine gas, acid/base catalysts | Well-established | Use of toxic and corrosive gas, potential for side reactions |
| Sulfuryl Chloride | SO₂Cl₂ | Solvent-free potential, high yields | Corrosive reagent, release of SO₂ and HCl |
| Electrochemical Oxidation | Seawater, electricity | Sustainable chlorine source, mild conditions | Requires specialized equipment, potential for electrode fouling |
| Trichloroisocyanuric Acid | C₃Cl₃N₃O₃, water | Solid, easy to handle reagent | Stoichiometric use of the reagent |
Exploration of Novel Reactivity and Transformation Pathways
The two chlorine atoms on the α-carbon of this compound, adjacent to the carbonyl group, create a highly electrophilic center, opening the door to a wide range of chemical transformations. While the reactivity of α-haloketones is generally understood, there is significant scope for exploring novel pathways specifically for this compound.
One area of interest is the Favorskii rearrangement, a reaction of α-halo ketones with a base to form carboxylic acid derivatives, which in cyclic systems can lead to ring contraction. acs.org Investigating the Favorskii rearrangement of this compound could lead to the synthesis of valuable cyclopentanecarboxylic acid derivatives.
Furthermore, the reaction of this compound with various nucleophiles could yield a diverse array of products. For example, reaction with amines could lead to the formation of α-amino ketones or heterocyclic compounds, which are important scaffolds in medicinal chemistry. The presence of the butyl chain could also influence the regioselectivity and stereoselectivity of these reactions in interesting ways.
Advancements in Asymmetric Synthesis Utilizing Dihaloketones
The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. oup.com The asymmetric reduction of the ketone functionality in this compound would provide access to chiral α,α-dichloroalcohols, which are valuable synthetic intermediates.
Recent studies have shown the successful asymmetric reduction of α,α-dichloro-β-keto esters using enzymatic methods. nih.gov This approach could be extended to this compound. Future research could focus on identifying or engineering enzymes that can reduce the ketone with high enantioselectivity.
Another avenue is the use of chiral metal catalysts for asymmetric hydrogenation. Developing a catalytic system that can effectively differentiate between the two enantiotopic faces of the carbonyl group in this compound would be a significant advancement.
Table 2: Potential Chiral Products from Asymmetric Transformations of this compound
| Starting Material | Transformation | Potential Chiral Product | Significance |
| This compound | Asymmetric Reduction | (R)- or (S)-1,1-Dichloro-2-hexanol | Chiral building block for further synthesis |
| This compound | Asymmetric Nucleophilic Addition | Chiral tertiary alcohols | Access to complex stereocenters |
Integrated Computational and Experimental Approaches for Mechanistic Insights
A synergistic approach that combines computational modeling with experimental studies can provide a deep understanding of the reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions, predict reaction pathways, and explain observed selectivities.
For instance, computational studies can elucidate the intricate details of the Favorskii rearrangement mechanism or the nucleophilic substitution reactions of this compound. This understanding can then be used to design more efficient and selective reactions. The interplay between theoretical predictions and experimental validation will be crucial for unlocking the full synthetic potential of this compound.
Potential Applications in Niche Chemical Transformations
While broad applications of this compound are yet to be established, its unique structure suggests potential in niche areas of chemical synthesis. The dichloromethyl ketone moiety can be a precursor to other functional groups. For example, it could potentially be converted into a terminal alkyne through a series of reactions.
Its role as a building block in the synthesis of specialized heterocyclic compounds is another promising area. The combination of the reactive dichloromethyl ketone and the non-polar butyl chain could be exploited to create novel molecular architectures with interesting biological or material properties. Further exploration of its reactivity profile is likely to uncover new and unexpected applications in organic synthesis.
Q & A
Q. What are the recommended synthetic routes for preparing 1,1-Dichloro-2-hexanone with high purity?
A two-step chlorination protocol is often employed:
Step 1 : React 2-hexanone with a chlorinating agent (e.g., Cl₂ gas or SOCl₂) under anhydrous conditions to form 1-chloro-2-hexanone.
Step 2 : Further chlorination at the α-carbon using catalytic AlCl₃ or FeCl₃ ensures selective formation of the 1,1-dichloro derivative.
Key considerations : Monitor reaction progress via TLC or GC-MS to avoid over-chlorination. Use inert atmospheres to prevent oxidation byproducts .
Q. How should researchers purify this compound to minimize impurities?
Purification typically involves:
- Distillation : Fractional distillation under reduced pressure (boiling point ~120–130°C at 15 mmHg).
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1) to separate chlorinated byproducts.
Validation : Confirm purity via NMR (¹H/¹³C) and GC-MS analysis, ensuring absence of unreacted precursors or diastereomers .
Q. What stability challenges arise when storing this compound?
The compound is sensitive to:
- Moisture : Hydrolysis forms 2-hexanone and HCl. Store under anhydrous conditions (e.g., molecular sieves).
- Light : UV exposure may degrade the C-Cl bonds. Use amber glassware.
Testing : Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis to assess degradation .
Q. What are the primary toxicity concerns during handling?
- Acute exposure : Inhalation causes respiratory irritation; skin contact may lead to dermatitis.
- Chronic risks : Potential hepatotoxicity due to bioaccumulation of chlorinated metabolites.
Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and adhere to OSHA exposure limits (PEL: 1 ppm). Emergency protocols should align with SDS guidelines for chlorinated ketones .
Advanced Research Questions
Q. How can the reaction mechanism of this compound in nucleophilic substitutions be validated?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT calculations : Model transition states (e.g., B3LYP/6-31G**) to predict regioselectivity in SN₂ pathways.
Contradictions : Discrepancies between theoretical and experimental yields may arise from solvent polarity effects or steric hindrance not accounted for in simulations .
Q. What spectroscopic techniques resolve structural ambiguities in chlorinated derivatives?
- ¹³C NMR : Distinct signals for C-Cl carbons (δ ~80–100 ppm) confirm substitution patterns.
- IR spectroscopy : C=O stretching (~1720 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) validate functional groups.
Data conflicts : Overlapping peaks in crowded regions (e.g., alkyl chains) require 2D NMR (HSQC, HMBC) for unambiguous assignments .
Q. How should researchers address contradictions in reported bioactivity data?
- Meta-analysis : Compare studies under standardized conditions (e.g., MIC assays vs. disk diffusion for antimicrobial activity).
- Control experiments : Verify compound stability in biological media (e.g., DMEM at 37°C) to rule out decomposition artifacts.
Example : Disparate IC₅₀ values in cytotoxicity studies may stem from variations in cell line viability protocols or impurity thresholds .
Q. What methodologies assess environmental persistence of this compound?
- Hydrolysis studies : Measure half-life in aqueous buffers (pH 4–9) at 25°C using LC-MS/MS.
- Photodegradation : Expose to simulated sunlight (λ > 290 nm) and quantify degradation products (e.g., dichloroacetic acid).
Regulatory alignment : Compare results with EPA guidelines (e.g., EPI Suite predictions) to evaluate biodegradation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
